molecular formula C15H19NO2S B14257251 N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide CAS No. 491879-52-8

N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B14257251
CAS No.: 491879-52-8
M. Wt: 277.4 g/mol
InChI Key: TXGMBTYQPUMOST-UHFFFAOYSA-N
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Description

N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features both alkenyl and alkynyl groups attached to the nitrogen atom, along with a methyl-substituted benzene sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride, but-2-en-1-amine, and but-2-yn-1-amine.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran.

    Procedure: The amines are added to the sulfonyl chloride under controlled temperature conditions, typically between 0°C to 25°C, to form the desired sulfonamide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, focusing on factors like temperature control, reagent purity, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The alkenyl and alkynyl groups can be oxidized to form epoxides or ketones.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Saturated sulfonamides.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are sensitive to sulfonamide groups.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-benzene-1-sulfonamide: Lacks the methyl group on the benzene ring.

    N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-chlorobenzene-1-sulfonamide: Contains a chlorine substituent instead of a methyl group.

Uniqueness

N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both alkenyl and alkynyl groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

491879-52-8

Molecular Formula

C15H19NO2S

Molecular Weight

277.4 g/mol

IUPAC Name

N-but-2-enyl-N-but-2-ynyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H19NO2S/c1-4-6-12-16(13-7-5-2)19(17,18)15-10-8-14(3)9-11-15/h4,6,8-11H,12-13H2,1-3H3

InChI Key

TXGMBTYQPUMOST-UHFFFAOYSA-N

Canonical SMILES

CC=CCN(CC#CC)S(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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